molecular formula C18H21I2NO3 B14707192 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol CAS No. 22103-13-5

1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol

Cat. No.: B14707192
CAS No.: 22103-13-5
M. Wt: 553.2 g/mol
InChI Key: FTYFVLBOLZTEFT-UHFFFAOYSA-N
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Description

1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol is a complex organic compound characterized by its unique structure, which includes diiodo and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol typically involves multiple steps:

    Alkylation: The phenoxyethylamine moiety is introduced via an alkylation reaction, where the hydroxyphenyl compound reacts with 1-methyl-2-phenoxyethylamine under basic conditions.

    Coupling: The final step involves coupling the iodinated hydroxyphenyl compound with the alkylated amine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium azide, thiols, and organometallic reagents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Deiodinated compounds or hydrocarbons.

    Substitution: Compounds with azide, thiol, or other substituted groups.

Scientific Research Applications

1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenylethylamino)propanol
  • 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)butanol

Comparison:

  • Structural Differences: The presence of different substituents or variations in the carbon chain length.
  • Unique Properties: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol may exhibit unique biological activities or chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

22103-13-5

Molecular Formula

C18H21I2NO3

Molecular Weight

553.2 g/mol

IUPAC Name

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]-2,6-diiodophenol

InChI

InChI=1S/C18H21I2NO3/c1-11(10-24-14-6-4-3-5-7-14)21-12(2)17(22)13-8-15(19)18(23)16(20)9-13/h3-9,11-12,17,21-23H,10H2,1-2H3

InChI Key

FTYFVLBOLZTEFT-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O

Origin of Product

United States

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